(4-Morpholinophenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c30-23(18-3-5-19(6-4-18)28-10-12-31-13-11-28)29-9-1-2-17(16-29)14-21-26-22(27-32-21)20-15-24-7-8-25-20/h3-8,15,17H,1-2,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBWNILDTOMQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Morpholinophenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , with the molecular formula and molecular weight 434.5 g/mol, is a hybrid molecule that incorporates a morpholine moiety, a piperidine structure, and a 1,2,4-oxadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Overview
The structural composition of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Morpholine | A cyclic amine contributing to solubility and bioactivity. |
| Piperidine | A nitrogen-containing heterocycle known for various pharmacological properties. |
| 1,2,4-Oxadiazole | A five-membered ring with significant biological activity against cancer and microbes. |
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit anticancer potential by targeting various enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are crucial for tumor growth and survival .
In a recent review focusing on oxadiazole derivatives, it was highlighted that these compounds could act as effective inhibitors of cancer cell growth by disrupting critical biological pathways . The incorporation of pyrazinyl groups also enhances the selectivity and potency of these compounds against specific cancer types.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity due to the presence of both the piperidine and oxadiazole moieties. Research on related compounds has demonstrated that piperidine derivatives often exhibit antibacterial properties against a range of pathogens . For instance, studies have shown that modifications in the oxadiazole structure can lead to enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Activity
A study evaluated a series of oxadiazole derivatives for their anticancer effects. The results showed that compounds similar to this compound demonstrated significant inhibition of cancer cell lines through apoptosis induction mechanisms. The study utilized molecular docking techniques to predict binding affinities to target enzymes involved in cancer metabolism .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis and biological evaluation of piperidine-based oxadiazole derivatives. The results indicated that these compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests that the compound may have therapeutic potential in treating bacterial infections resistant to conventional treatments .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Morpholine vs. Pyridine/Piperazine: The morpholinophenyl group in the target compound may improve aqueous solubility compared to pyridine or piperazine analogues, which often exhibit lower polarity .
Piperidine vs. Piperazine : Piperidine’s single nitrogen atom may reduce off-target interactions compared to piperazine derivatives, which often show broader receptor affinity .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Template Assembly : Start with a 1,5-diarylpyrazole or pyrazoline core (common in bioactive heterocycles). For example, a 1,5-diarylpyrazole intermediate can be synthesized via condensation of substituted aldehydes with ketones under reflux conditions in ethanol .
Oxadiazole Formation : Introduce the 1,2,4-oxadiazole ring by reacting nitrile derivatives with hydroxylamine, followed by cyclization under acidic or thermal conditions .
Piperidine-Morpholine Coupling : Use nucleophilic substitution or amide-bond formation to attach the morpholinophenyl and piperidinyl groups. For instance, coupling morpholine derivatives with activated carbonyl intermediates (e.g., using EDCI/HOBt) .
Final Functionalization : Attach the pyrazine moiety via Suzuki-Miyaura cross-coupling or direct alkylation .
Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for cyclization) and solvent systems (e.g., DMF for polar intermediates). Monitor progress via TLC or HPLC .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
NMR Spectroscopy : Use - and -NMR to confirm substituent positions on heterocycles. For example, the morpholine oxygens deshield adjacent protons (δ ~3.5–4.0 ppm) .
X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. Pyrazine and oxadiazole rings exhibit planar geometry, confirmed by bond-length analysis (e.g., C–N bonds ~1.32 Å) .
Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns. The oxadiazole ring often cleaves at the N–O bond under ESI+ conditions .
IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm) and morpholine C–O–C vibrations (~1100 cm) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Variation of Substituents :
- Morpholine Ring : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity (logP) and hydrogen-bonding capacity .
- Pyrazine : Substitute pyrazine with pyridine or triazine to modulate electron-withdrawing effects and π-π stacking interactions .
Biological Assays :
- Screen against target enzymes (e.g., kinases, carbonic anhydrases) using fluorescence polarization or calorimetry .
- Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., IC values for structure optimization) .
Computational Docking : Use AutoDock or Schrödinger to predict binding poses. The oxadiazole moiety often anchors to hydrophobic pockets, while morpholine participates in H-bonding .
Advanced: How can contradictions in reported biological data be resolved?
Methodological Answer:
Standardize Assay Conditions :
- Control pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration ≤1% to avoid artifacts) .
- Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .
Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
Mechanistic Profiling :
- Perform kinome-wide screening to identify off-target effects.
- Validate target engagement using CRISPR knockouts or siRNA silencing .
Advanced: What in silico approaches predict pharmacokinetic properties?
Methodological Answer:
ADMET Prediction :
- Use SwissADME or QikProp to estimate solubility (LogS), blood-brain barrier permeability (BBB score), and CYP450 inhibition .
- The morpholine group enhances solubility but may reduce BBB penetration due to polarity .
Metabolic Stability :
- Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of piperidine) using MetaSite .
Toxicity Profiling :
- Apply Derek Nexus to assess mutagenicity (Ames test alerts) or hepatotoxicity (mitochondrial dysfunction) .
Basic: What are the key challenges in scaling up synthesis?
Methodological Answer:
Low-Yielding Steps :
- Oxadiazole cyclization often has poor yields (<50%). Optimize using microwave-assisted synthesis (e.g., 150°C, 30 min) .
Purification :
Stability :
- Protect light-sensitive intermediates (e.g., nitro groups) with amber glassware .
Advanced: How to design analogs for improved metabolic stability?
Methodological Answer:
Bioisosteric Replacement :
- Replace pyrazine with 1,2,4-triazine to reduce CYP2D6-mediated oxidation .
Prodrug Strategies :
Deuterium Incorporation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
